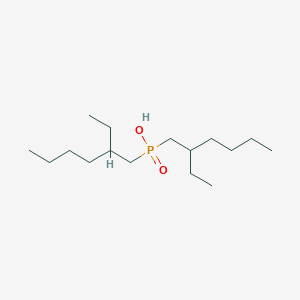
Bis(2-ethylhexyl)phosphinic acid
描述
Bis(2-ethylhexyl)phosphinic acid, also known as HDEHP or HDEHPA, is an organophosphorus compound . It is generally used as a lubricant additive, antiwear additive, and surfactant . It is also used in the extraction of metals .
Synthesis Analysis
Bis(2-ethylhexyl)phosphinic acid can be produced by chlorinating bis(2-ethylhexyl) phosphonate to give the phosphate diester chloride, followed by hydrolysis, or by saponification of tris(2-ethylhexyl) phosphate .Molecular Structure Analysis
The linear formula of Bis(2-ethylhexyl)phosphinic acid is [CH3(CH2)3CH(C2H5)CH2O]2P(O)OH . Its molecular weight is 322.42 .Chemical Reactions Analysis
Bis(2-ethylhexyl)phosphinic acid is involved in the solvent extraction of uranium salts and rare earth metals . Iron (II) ions are extracted after the reduction of Iron (III) ions .Physical And Chemical Properties Analysis
Bis(2-ethylhexyl)phosphinic acid has a density of 0.965 g/mL at 25 °C . It is soluble in ethanol . Its refractive index is 1.443 . The boiling point is 48 °C at 16 mmHg , and the melting point is -60 °C .科学研究应用
Polymer Formation with Metal Ions
- BEHPA can form polymers when bound to metals like cobalt(II). Studies using small-angle neutron scattering revealed the formation of long, thin polymer chains. This property is significant in understanding the molecular interactions and structures in metal-organic complexes (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).
Solvent Extraction and Metal Separation
- BEHPA is used in solvent extraction for separating nickel(II) from other metal ions. Its efficiency in separation surpasses other extractants like 2-ethylhexylphosphonic acid and bis(2-ethylhexyl)phosphoric acid, making it valuable in purifying metal solutions (Binghua et al., 1996).
- It also aids in the recovery and separation of metals such as lanthanum(III), aluminum(III), and cobalt(II) from various sources, showcasing its versatility in metal extraction processes (Nagaosa & Binghua, 1997).
Heavy Rare Earth Element Separation
- BEHPA plays a role in the separation of heavy rare earth elements. Its ability to form complexes with these elements is crucial for their extraction and purification, which is essential in various high-tech applications (Chen, Chen, Jing, & Li, 2016).
Iron and Gallium Extraction
- The compound's extraction characteristics are evaluated for metals like iron(III) and gallium(III). Its stoichiometry and mechanism in the extraction process provide insights into the extraction and separation technologies for these metals (Naik & Dhadke, 1999).
Vibrational Spectra Analysis
- The vibrational spectra of BEHPA and its derivatives have been studied to understand their molecular structure and interactions, which is fundamental in the development of new materials and chemical processes (Nakamoto, Ferraro, & Mason, 1969).
Application in Membrane Electrodes
- BEHPA is used in constructing serotonin-selective membrane electrodes, demonstrating its potential in biochemical sensors and analytical applications (Ueda et al., 2006).
Purification of Nickel Sulfate Solutions
- It effectively purifies unrefined nickel sulfate solutions, separating impurities like zinc, copper, and magnesium. This showcases its applicability in refining and purifying industrial materials (Nagaosa & Nonome, 1997).
安全和危害
未来方向
属性
IUPAC Name |
bis(2-ethylhexyl)phosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O2P/c1-5-9-11-15(7-3)13-19(17,18)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIUWSQALWALJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CP(=O)(CC(CC)CCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-ethylhexyl)phosphinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)



